molecular formula C11H13BF3NO3 B1473023 (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1704069-70-4

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1473023
CAS No.: 1704069-70-4
M. Wt: 275.03 g/mol
InChI Key: DBIDUCJSVMWKJT-UHFFFAOYSA-N
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Description

(3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BF3NO3 and its molecular weight is 275.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Novel Boronic Acid Mannich Reactions

    A study by Stas and Tehrani (2007) describes a novel variation of the boronic acid Mannich (BAM) reaction. This reaction involves α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids, yielding 1-phenyl-1-morpholinoalkan-2-ones in moderate yields. This demonstrates the utility of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid in synthesizing complex organic compounds (Stas & Tehrani, 2007).

  • Synthesis and Mechanism Study of Boron-dipyrrolemethene Derivatives

    Another research by He et al. (2015) focuses on the synthesis of new boron-dipyrrolemethene (BODIPY) derivatives, which are valuable in dye chemistry and photophysical studies. The study provides insights into the mechanism of direct functionalization of BODIPY dyes at the 3-position, demonstrating the potential applications of this compound in advanced material synthesis (He et al., 2015).

  • Chiral Induction in the Petasis Reaction

    Koolmeister, Södergren, and Scobie (2002) presented the first enantioselective version of the Petasis reaction using a homochiral boronic ester as the chiral auxiliary. This study exemplifies the role of morpholino boronic acids in stereoselective organic synthesis, contributing to the development of enantioselective synthetic methodologies (Koolmeister, Södergren, & Scobie, 2002).

  • Diastereoselective Synthesis of Phosphonic Acids

    Research by Bonilla-Landa et al. (2014) reports the first diastereoselective total synthesis of 5-substituted morpholine-3-phosphonic acids. This highlights the application of morpholino boronic acids in the synthesis of biologically significant compounds (Bonilla-Landa, Viveros-Ceballos, & Ordóñez, 2014).

  • Catalysis in Hydroboration Reactions

    A study by Yin et al. (2017) explores the use of boron Lewis acids, including compounds related to this compound, as catalysts for metal-free hydroboration of imines. This research indicates the potential of these compounds in catalytic applications (Yin et al., 2017).

Mechanism of Action

Target of Action

The primary target of (3-Morpholino-5-(trifluoromethyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide under the influence of a palladium catalyst .

Mode of Action

The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new palladium-carbon bond . This is followed by transmetalation, where the organoboron compound transfers the organic group from boron to palladium . The final step is reductive elimination, which forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and bioavailability due to the robustness of the carbon-boron bond .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base, and is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of various functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of catalyst, the base, the solvent, and the temperature .

Properties

IUPAC Name

[3-morpholin-4-yl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO3/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-1-3-19-4-2-16/h5-7,17-18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIDUCJSVMWKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCOCC2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.